molecular formula C22H25N5O B2729668 N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021132-30-8

N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Cat. No.: B2729668
CAS No.: 1021132-30-8
M. Wt: 375.476
InChI Key: UICMKHRTYUFYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenyl group, a p-tolyl group, an imidazole ring, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Piperazine Ring: The imidazole derivative is then reacted with piperazine in the presence of a suitable catalyst.

    Introduction of the Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups are introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the piperazine ring can enhance binding affinity to biological receptors. The phenyl and p-tolyl groups contribute to the compound’s overall stability and lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamide
  • N-phenyl-2-(4-(1-(m-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
  • N-phenyl-2-(4-(1-(o-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Uniqueness

N-phenyl-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-18-7-9-20(10-8-18)27-12-11-23-22(27)26-15-13-25(14-16-26)17-21(28)24-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICMKHRTYUFYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.